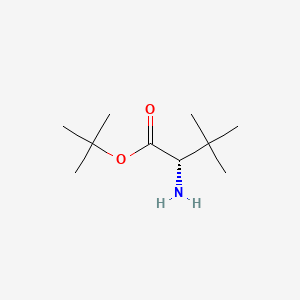

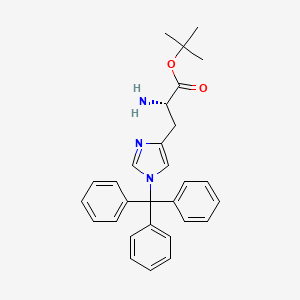

Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate is a complex organic compound. It is used in the synthesis of semaglutide, a long-acting GLP-1 analog developed by Novo Nordisk . The compound is part of a larger class of molecules known as imidazoles, which are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate involves a series of steps. The first step involves coupling Gly to a resin by solid phase synthesis to obtain Gly-resin . The Gly-resin is then successively coupled to an amino acid according to the sequence of Semaglutide by sequential coupling . The process also involves the use of Fmoc-Lys (Alloc) -OH as raw material, Pd (PPh3) 4 is selected and deprotected .Molecular Structure Analysis

The molecular structure of Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate is complex. It is part of the larger class of imidazole compounds, which are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . The compound also contains a tert-butyl group, an amino group, and a propanoate group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate are complex and involve several steps. These include the coupling of Gly to a resin by solid phase synthesis, followed by successive coupling to an amino acid according to the sequence of Semaglutide . The process also involves the use of Fmoc-Lys (Alloc) -OH as raw material, Pd (PPh3) 4 is selected and deprotected .科学的研究の応用

Environmental Impact and Degradation

- Research on "ethyl tert-butyl ether (ETBE)" in soil and groundwater reveals that microorganisms capable of degrading ETBE have been identified, suggesting potential bioremediation applications for related tert-butyl compounds. The presence of co-contaminants may either limit or enhance the biodegradation process of these compounds (Thornton et al., 2020).

Synthesis and Applications

- A review on the synthetic applications of "tert-butanesulfinamide" highlights its use as a chiral auxiliary in the stereoselective synthesis of amines and N-heterocycles. This illustrates the utility of tert-butyl based compounds in facilitating the production of structurally diverse molecules with potential applications in drug development and other fields (Philip et al., 2020).

特性

IUPAC Name |

tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19,30H2,1-3H3/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLIDDXLXQZXMR-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)